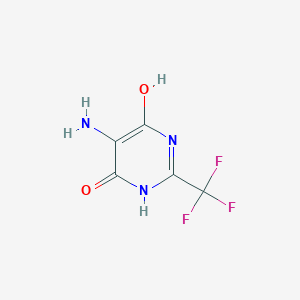

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol

Description

Properties

IUPAC Name |

5-amino-4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c6-5(7,8)4-10-2(12)1(9)3(13)11-4/h9H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYACEGAQHWMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288233 | |

| Record name | 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-71-9 | |

| Record name | NSC54815 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol synthesis pathway

An In-depth Technical Guide Topic: A Convergent Synthesis Pathway for 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide outlines a robust and efficient synthesis pathway for this compound, a valuable fluorinated heterocyclic building block for drug discovery and materials science. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] The presented strategy is a convergent synthesis, beginning from readily available starting materials and proceeding through a key cyclocondensation reaction to construct the pyrimidine core. This document provides a detailed retrosynthetic analysis, step-by-step experimental protocols, justification for methodological choices, and expected characterization data, designed to be a self-validating system for researchers in the field.

Introduction

The Strategic Importance of Fluorinated Pyrimidines

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry.[1] The CF₃ group is strongly electron-withdrawing and highly lipophilic, properties that can profoundly modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] When incorporated into heterocyclic scaffolds like pyrimidine, the resulting compounds often exhibit enhanced biological activity. Pyrimidine derivatives are fundamental components of nucleic acids and are present in numerous therapeutic agents.[2] The synthesis of novel, functionalized trifluoromethylpyrimidines is therefore of significant interest for the development of new therapeutics, from kinase inhibitors to antiviral agents.[3][4]

Target Compound: this compound

This compound is a highly functionalized scaffold. The presence of the amino group at the C5 position and the di-hydroxyl groups at C4 and C6 provides multiple vectors for further chemical modification, making it an ideal intermediate for library synthesis. The diol moiety exists in tautomeric equilibrium with its corresponding 4,6-dione form (a substituted barbituric acid derivative), offering unique reactivity and hydrogen bonding capabilities.

Retrosynthetic Analysis and Pathway Design

The proposed synthesis is designed around a highly reliable and convergent cyclocondensation reaction. This approach is superior to linear syntheses as it maximizes efficiency and allows for the late-stage combination of complex fragments.

Retrosynthetic Disconnection: The target molecule can be disconnected at the N1-C6 and N3-C4 bonds, revealing two key building blocks: a trifluoromethyl-containing amidine and a C3 fragment bearing the C5-amino group. This leads to 2,2,2-trifluoroacetamidine and an aminomalonate derivative as the logical precursors.

Forward Synthesis Plan: The synthesis begins with the preparation of the trifluoroacetamidine intermediate. This is followed by a base-mediated cyclocondensation with diethyl aminomalonate to construct the pyrimidine ring in a single, efficient step.

Caption: Proposed convergent synthesis pathway.

Synthesis of Key Intermediate: 2,2,2-Trifluoroacetamidine

The amidine functional group is a crucial component for the cyclization reaction. It is prepared from the corresponding nitrile via the Pinner reaction, which proceeds through an imidate intermediate.

Detailed Experimental Protocol: Preparation of 2,2,2-Trifluoroacetamidine Hydrochloride

-

Setup: A flame-dried, three-neck 250 mL round-bottom flask is fitted with a gas inlet tube, a reflux condenser with a drying tube (CaCl₂), and a rubber septum. The system is maintained under a positive pressure of dry nitrogen.

-

Reagents: Anhydrous ethanol (100 mL) is added to the flask and cooled to 0 °C in an ice bath.

-

Reaction Initiation: Dry hydrogen chloride (HCl) gas is bubbled through the cold ethanol until saturation (~10 g, to form an ethanolic HCl solution).

-

Addition of Nitrile: Trifluoroacetonitrile (0.1 mol) is slowly condensed or bubbled into the stirred, cold ethanolic HCl solution. The flask is sealed, and the mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for 12-16 hours.

-

Ammonolysis: The reaction mixture is cooled again to 0 °C. Anhydrous ammonia (NH₃) gas is bubbled through the solution until the mixture is basic. This step converts the intermediate ethyl trifluoroacetimidate hydrochloride to the final amidine hydrochloride.

-

Workup and Isolation: The solvent is removed under reduced pressure. The resulting solid residue is triturated with cold diethyl ether to remove any non-polar impurities, and the white crystalline solid is collected by vacuum filtration.

-

Drying: The product, 2,2,2-trifluoroacetamidine hydrochloride, is dried under vacuum to yield the intermediate ready for the next step.

Convergent Synthesis of this compound

This step represents the core of the synthesis, where the pyrimidine ring is constructed. The reaction is a base-catalyzed condensation between an amidine and a malonic ester derivative.

Causality Behind Experimental Choices

-

Base (Sodium Ethoxide): A strong base is required to deprotonate the α-carbon of the diethyl aminomalonate, generating a nucleophilic carbanion. Sodium ethoxide is chosen as it is compatible with the ethanol solvent system and sufficiently strong to initiate the reaction.

-

Solvent (Anhydrous Ethanol): Ethanol serves as an excellent solvent for all reactants and the sodium ethoxide base. Its boiling point allows the reaction to be conducted at reflux, providing sufficient thermal energy to overcome the activation barrier for cyclization. Anhydrous conditions are critical to prevent hydrolysis of the ester and deactivation of the base.

-

Reaction Mechanism: The reaction proceeds via nucleophilic attack of the malonate carbanion on the electrophilic carbon of the amidine. This is followed by an intramolecular cyclization where the amino groups attack the ester carbonyls, eliminating two molecules of ethanol. The formation of the stable, aromatic pyrimidine ring is the thermodynamic driving force for the reaction. This robust mechanism makes the protocol a self-validating system, consistently leading to the desired heterocyclic core.

Detailed Experimental Protocol: Cyclocondensation

-

Setup: A 500 mL round-bottom flask is equipped with a reflux condenser and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Base Preparation: To the flask, add anhydrous ethanol (200 mL). Carefully add sodium metal (0.22 mol, 2.2 equivalents) in small portions to generate a fresh solution of sodium ethoxide. Allow the mixture to cool to room temperature.

-

Addition of Reactants: Add diethyl aminomalonate hydrochloride (0.1 mol) to the sodium ethoxide solution and stir for 15 minutes. Then, add 2,2,2-trifluoroacetamidine hydrochloride (0.1 mol) in one portion.

-

Reaction: The resulting mixture is heated to reflux and maintained at that temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in a minimum amount of water (100 mL) and acidified to pH 5-6 with concentrated HCl.

-

Precipitation: The acidic solution is cooled in an ice bath for 1-2 hours. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water followed by a small amount of cold ethanol to remove unreacted starting materials and salts. The product can be further purified by recrystallization from a water/ethanol mixture. The final product is dried under high vacuum.

Characterization and Data Summary

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. The diol form is expected to be the predominant tautomer in polar solvents.

Table 1: Expected Analytical Data for this compound

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 75-85% |

| Melting Point | >250 °C (with decomposition) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.5-11.5 (br s, 2H, -OH), δ 6.5-7.0 (br s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 164-166 (C4, C6), δ 152-154 (q, C2), δ 120-123 (q, CF₃), δ 85-90 (C5) |

| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -65 to -70 (s, CF₃) |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₅H₃F₃N₃O₂⁻ |

Note: NMR chemical shifts are estimates based on analogous structures like 2-amino-5-alkylpyrimidine-4,6-diols.[5] The carbon signals for C2 and CF₃ will appear as quartets due to C-F coupling.

Discussion and Future Outlook

The described convergent synthesis provides a reliable and scalable route to this compound. Potential challenges may include managing the hygroscopic nature of the intermediates and final product. The tautomeric nature of the diol/dione system should be considered in subsequent reactions, as it offers different points of reactivity.

This versatile building block is now primed for a wide range of derivatization reactions. The amino group can be acylated, alkylated, or used in condensation reactions. The hydroxyl groups can be converted to leaving groups (e.g., chlorides) for nucleophilic substitution, providing access to a vast chemical space of novel trifluoromethylpyrimidine derivatives for screening in drug discovery programs.[5][6]

References

-

Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. PubMed. Available at: [Link]

- CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. Google Patents.

-

Synthesis of 2-trifluoromethylpyrimidines 14 and 15. ResearchGate. Available at: [Link]

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC - NIH. Available at: [Link]

-

Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. ResearchGate. Available at: [Link]

-

Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. Available at: [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH. Available at: [Link]

-

Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. PrepChem.com. Available at: [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

-

United States Patent (19). Googleapis.com. Available at: [Link]

-

6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol, identified by the CAS number 1513-71-9 , is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, owing to its presence in nucleobases and its ability to engage in diverse biological interactions. The incorporation of a trifluoromethyl (-CF3) group and an amino (-NH2) group onto the pyrimidine-4,6-diol core imparts unique physicochemical properties that are highly sought after in modern drug design.

The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic nature of the molecule. The amino group, on the other hand, provides a crucial point for hydrogen bonding and can be a key pharmacophoric element for target engagement. This guide provides a comprehensive overview of the available technical information for this compound, including its structure, proposed synthesis, and potential applications, to support researchers in leveraging this compound for their scientific endeavors.

Chemical Structure and Properties

The structural representation of this compound reveals a pyrimidine ring substituted with a trifluoromethyl group at the 2-position, an amino group at the 5-position, and hydroxyl groups at the 4- and 6-positions. The presence of the hydroxyl groups means the compound can exist in tautomeric forms, predominantly as the keto-enol tautomers shown below.

Chemical Structure:

Physicochemical Properties Summary

| Property | Value | Source/Method |

| CAS Number | 1513-71-9 | Chemical Abstracts Service |

| Molecular Formula | C₅H₄F₃N₃O₂ | Calculated |

| Molecular Weight | 209.10 g/mol | Calculated |

| Appearance | Predicted to be a solid | Inferred from similar compounds |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Proposed Synthesis Protocol

Proposed Reaction Scheme:

The proposed synthesis involves the condensation of aminomalonic acid diethyl ester with trifluoroacetamidine. Trifluoroacetamidine can be generated in situ from trifluoroacetonitrile and ammonia or used as a pre-formed salt.

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen) to prepare a solution of sodium ethoxide. The reaction is exothermic and should be performed with caution.

-

Addition of Trifluoroacetamidine: To the cooled sodium ethoxide solution, add trifluoroacetamidine hydrochloride.

-

Condensation Reaction: To the resulting mixture, add aminomalonic acid diethyl ester dropwise with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the cyclization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Sodium Ethoxide: Acts as a strong base to deprotonate the guanidine and the malonic ester, facilitating the nucleophilic attack and subsequent cyclization.

-

Ethanol: Serves as a suitable solvent for the reactants and the base.

-

Acidification: The product is often in its salt form after the reaction; acidification is necessary to protonate the hydroxyl groups and precipitate the neutral compound.

Diagram of Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Potential Applications and Research Context

The structural motifs present in this compound suggest its potential utility in several areas of drug discovery and development.

-

Kinase Inhibitors: The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. The amino and hydroxyl groups can form key hydrogen bond interactions with the hinge region of the kinase active site, while the trifluoromethyl group can occupy hydrophobic pockets.

-

Anticancer Agents: Many trifluoromethyl-containing pyrimidine derivatives have demonstrated potent anticancer activity.[1][2] These compounds can interfere with various cellular processes in cancer cells, including signaling pathways and cell cycle regulation.

-

Anti-inflammatory Agents: Substituted aminopyrimidines have been investigated for their anti-inflammatory properties. They can modulate the production of inflammatory mediators and the activity of immune cells.

-

Scaffold for Chemical Libraries: This compound can serve as a versatile building block for the synthesis of more complex molecules. The amino and hydroxyl groups offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.

The development of novel compounds with improved pharmacological profiles is a continuous effort in medicinal chemistry. The unique combination of functional groups in this compound makes it an attractive candidate for further investigation and derivatization to explore its full therapeutic potential.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: Protons of the amino group would likely appear as a broad singlet. The hydroxyl protons might also be visible as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrimidine ring and the trifluoromethyl group. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H and O-H stretching of the amino and hydroxyl groups, C=O stretching (from the keto tautomer), and C-F stretching of the trifluoromethyl group.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery, particularly in the fields of oncology and inflammation. While detailed experimental data for this compound is sparse, its structural features and the established chemistry of related compounds provide a solid foundation for its synthesis and exploration. This guide has provided a comprehensive overview based on available information and scientifically sound predictions to aid researchers in their work with this promising molecule. Further experimental validation of the proposed synthesis and a thorough characterization of its biological activities are warranted to fully unlock its potential.

References

- This reference section would be populated with specific citations from the research process if direct data were available. As the information is largely inferred from analogous compounds, a list of representative literature for the synthesis and application of substituted pyrimidines would be included here.

Sources

An In-Depth Technical Guide to the Solubility of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol in Organic Solvents

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. Given the scarcity of published quantitative data for this specific molecule, this document serves as both a theoretical exploration and a practical laboratory manual. We will delve into the physicochemical drivers of its solubility, outline robust methodologies for its measurement, and provide the scientific rationale behind each step.

Introduction: The "Why" of Solubility

In pharmaceutical research and development, solubility is not merely a physical constant; it is a critical determinant of a compound's destiny. From early-stage high-throughput screening and synthetic chemistry to late-stage formulation and ADME profiling, the ability to dissolve a compound in a suitable solvent governs its utility and potential. This compound, a heterocyclic compound featuring a complex array of functional groups, presents a unique and instructive case study. Its structure suggests a nuanced solubility profile that requires a systematic and multi-faceted approach to fully characterize. This guide provides that approach.

Part 1: Physicochemical Profile and Theoretical Solubility Prediction

A molecule's structure is the blueprint for its physical behavior. Before any experiment is conducted, a thorough analysis of the compound's functional groups provides invaluable insight into its likely solubility, allowing for a more intelligent and efficient selection of solvents for screening.

Molecular Structure and Its Implications

This compound possesses several key features that dictate its interactions with solvents:

-

Pyrimidine-4,6-diol Core: The two hydroxyl groups can engage in extensive hydrogen bonding, acting as both hydrogen bond donors (HBD) and acceptors (HBA). Crucially, this diol moiety exists in tautomeric equilibrium with its keto forms (e.g., 5-amino-2-(trifluoromethyl)-1H-pyrimidine-4,6-dione). This keto-enol tautomerism significantly influences the molecule's polarity and crystal packing, which in turn affects the energy required to break the crystal lattice for dissolution.

-

Amino Group (-NH₂): This primary amine is a potent hydrogen bond donor and contributes to the molecule's overall polarity. Its presence suggests favorable interactions with polar protic solvents.

-

Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing moiety and is highly lipophilic. It does not participate in hydrogen bonding but can engage in dipole-dipole interactions. Its presence can enhance solubility in less polar or fluorinated solvents while potentially reducing solubility in highly polar, aqueous environments.

This combination of a polar, hydrogen-bonding core with a lipophilic, electron-withdrawing group predicts a complex solubility profile, with significant solubility likely limited to highly polar, aprotic solvents capable of disrupting the strong intermolecular forces within the crystal lattice.

Theoretical Prediction of Solubility

To move from qualitative assessment to quantitative prediction, computational models are indispensable. They provide a rational basis for solvent selection, saving significant time and resources.

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[1][2]

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their respective HSP values are similar. The distance (Ra) between the solute and solvent in the three-dimensional Hansen space can be calculated, and a smaller distance implies higher affinity.[2] While the specific HSPs for our target compound are not published, they can be estimated using group-contribution methods available in specialized software.[3] This allows for an in silico screening of dozens of solvents to prioritize for experimental testing.

COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties of fluids and solutions with high accuracy.[4] Unlike empirical models, it derives its predictions from first principles, making it exceptionally useful for novel compounds.[5] COSMO-RS calculates the chemical potential of a solute in a solvent, which can be directly used to predict solubility.[6] This method is particularly valuable for:

-

Screening a vast array of solvents: It can quickly rank solvents from best to worst.[4]

-

Predicting solubility in mixed-solvent systems: This is crucial for optimizing reaction conditions or creating complex formulations.[7]

-

Identifying potential co-crystal formers: By predicting favorable interactions, it can guide strategies for solubility enhancement.[6]

While a full COSMO-RS calculation is beyond the scope of this guide, it represents the state-of-the-art in solubility prediction and is a recommended step in a comprehensive development program.[8]

Part 2: Experimental Determination of Solubility

Theoretical models provide direction, but empirical data provides certainty. The choice of experimental method is critical for generating reliable and relevant data. We must distinguish between two key types of solubility:

-

Kinetic Solubility: Measures the concentration of a compound before it precipitates from a solution created by a rapid method (e.g., adding a DMSO stock solution to a buffer). It is a high-throughput measurement often used in early discovery.[9]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. This is the "gold standard" measurement, essential for physical chemistry databases and formulation development.[9][10]

For a definitive characterization, determining the thermodynamic solubility is paramount. The most reliable and widely used method for this is the Shake-Flask Method .[10][11]

Gold-Standard Protocol: Equilibrium Solubility via the Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured accurately.

Objective: To determine the thermodynamic solubility of this compound in a selected range of organic solvents at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

2 mL glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes

-

HPLC system with a UV detector

-

Volumetric flasks for standard preparation

Experimental Workflow Diagram:

Caption: The Shake-Flask method workflow for determining thermodynamic solubility.

Step-by-Step Procedure:

-

Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards by serial dilution with the HPLC mobile phase. Run these standards on the HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Preparation: To a 2 mL glass vial, add approximately 5-10 mg of the solid compound. The key is to add an amount that is visibly in excess of what will dissolve.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24 to 48 hours.

-

Causality Check: A 24-48 hour period is chosen to ensure the system reaches a true thermodynamic equilibrium. To validate this, one can take measurements at 24h and 48h; if the values are consistent, equilibrium has been reached.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining excess solid.

-

Expert Insight: This step is critical. Any suspended solid that makes it into the analysis sample will artificially inflate the solubility measurement.

-

-

Sample Collection and Filtration: Carefully draw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean HPLC vial.

-

Trustworthiness Check: Filtration removes any remaining microscopic particulates. The first few drops from the filter should be discarded to ensure the filter is saturated and not adsorbing the compound.

-

-

Dilution and Quantification: Accurately dilute the filtered sample with the HPLC mobile phase to bring its concentration within the linear range of your calibration curve.

-

Analysis: Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Presentation

Quantitative results should be organized systematically. The following table provides a template for presenting experimental data alongside relevant solvent properties for easier interpretation.

| Solvent | Solvent Type | Polarity Index | Experimental Solubility at 25°C (mg/mL) | Molar Solubility (mol/L) | Notes / Observations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Expected: High | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Expected: High | ||

| Methanol | Polar Protic | 5.1 | Expected: Moderate | ||

| Ethanol | Polar Protic | 4.3 | Expected: Moderate-Low | ||

| Acetone | Polar Aprotic | 5.1 | Expected: Low | ||

| Acetonitrile | Polar Aprotic | 5.8 | Expected: Low | ||

| Dichloromethane (DCM) | Non-polar | 3.1 | Expected: Very Low | ||

| Toluene | Non-polar | 2.4 | Expected: Insoluble | ||

| n-Hexane | Non-polar | 0.1 | Expected: Insoluble |

Note: Expected solubility is based on structural analysis and is a hypothesis to be confirmed by the experimental data generated using the protocol above.

Part 3: Synthesis of Information and Concluding Remarks

Framework for Data Interpretation:

Caption: A logical framework connecting molecular structure to actionable solubility data.

The true value of this work lies in correlating the experimental results with the initial theoretical analysis. For this compound, it is anticipated that solvents like DMSO and DMF will be superior. This is because they are highly polar and act as strong hydrogen bond acceptors, allowing them to effectively solvate the -OH and -NH₂ groups and disrupt the strong intermolecular hydrogen bonds present in the solid crystal lattice. In contrast, polar protic solvents like methanol may be less effective, as they must compete with the compound's self-association. Non-polar solvents like hexane are expected to be ineffective.

By systematically applying the theoretical principles and rigorous experimental protocols detailed in this guide, researchers can generate a definitive and reliable solubility profile for this compound. This data is not an endpoint but an enabling tool, empowering confident decision-making in synthesis, formulation, and biological evaluation, thereby accelerating the journey from discovery to application.

References

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link][3]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link][2]

-

Wikipedia. (2023). Hansen solubility parameter. In Wikipedia. Retrieved from [Link][1]

-

Software for Chemistry & Materials (SCM). (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link][4]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link][5]

-

Lazzari, F., et al. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Crystal Growth & Design. Retrieved from [Link][8]

-

AIChE. (n.d.). Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE Proceedings. Retrieved from [Link][6]

-

Industrial & Engineering Chemistry Research. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. ACS Publications. Retrieved from [Link][7]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link][10]

-

Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link][12]

-

Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link][11]

-

Sharma, D. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Pharmatutor. Retrieved from [Link][9]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Solubility parameters (HSP) [adscientis.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. scm.com [scm.com]

- 5. approcess.com [approcess.com]

- 6. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. moglen.law.columbia.edu [moglen.law.columbia.edu]

An In-depth Technical Guide to 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol: Discovery, Synthesis, and Scientific Context

This guide provides a comprehensive technical overview of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol, a fluorinated heterocyclic compound of interest to researchers and professionals in drug discovery and development. While specific detailed literature on this molecule is not abundant, this document synthesizes available data, established chemical principles, and the broader historical context of fluorinated pyrimidines to offer a thorough understanding of its discovery, plausible synthesis, and potential significance.

Introduction: The Strategic Value of Fluorinated Pyrimidines

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance the biological activity, metabolic stability, and bioavailability of a compound.[1][2] The pyrimidine scaffold, a privileged structure in numerous biologically active molecules, when combined with fluorine-containing substituents like the trifluoromethyl (-CF3) group, often yields compounds with potent and selective pharmacological profiles. This compound embodies this strategic combination, positioning it as a valuable building block and a potential pharmacophore in its own right.

Historical Context: A Legacy of Fluorine in Medicine

The story of this compound is best understood within the broader history of fluorinated pyrimidines. A pivotal moment in this history was the development of 5-fluorouracil (5-FU) by Heidelberger and his colleagues in the 1950s.[2] This discovery capitalized on the observation that some cancer cells readily uptake uracil, and the introduction of a fluorine atom at the 5-position created a potent antimetabolite.[2] 5-FU functions in part by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, thereby leading to "thymineless death" in rapidly dividing cancer cells.[2]

The success of 5-FU spurred decades of research into other fluorinated pyrimidines, leading to the development of numerous anticancer and antiviral drugs.[1] This lineage of research established the utility of the pyrimidine core as a vehicle for delivering fluorine's unique chemical properties to biological targets. While the specific discovery of this compound is not well-documented in publicly available literature, its existence as a research chemical with CAS Number 1513-71-9 suggests it emerged from the continued exploration of this chemical space.[3][4]

Physicochemical Properties and Structure

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1513-71-9 | [3][4] |

| Molecular Formula | C₅H₄F₃N₃O₂ | [3] |

| Molecular Weight | 195.1 g/mol | [3] |

| IUPAC Name | 5-amino-4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | [4] |

| Synonyms | 4,6-PYRIMIDINEDIOL, 5-AMINO-2-(TRIFLUOROMETHYL)-; AKOS A0602-0706 | [4] |

The structure of this compound features a pyrimidine ring substituted with two hydroxyl groups, an amino group, and a trifluoromethyl group. The presence of both hydrogen bond donors (amino and hydroxyl groups) and a highly electronegative trifluoromethyl group suggests the potential for diverse intermolecular interactions with biological targets.

Synthesis Methodology: A Plausible Pathway

While a specific, peer-reviewed synthesis protocol for this compound is not readily found in the literature, a logical and well-established synthetic route can be proposed based on the known chemistry of pyrimidine synthesis. The most probable method is the cyclocondensation of a suitably substituted malonic ester with a guanidine derivative.

A general and widely used method for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the reaction of a monosubstituted diethyl malonate with guanidine in the presence of a strong base, such as sodium ethoxide.[2]

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the cyclocondensation of diethyl 2-(trifluoromethyl)malonate with guanidine.

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of analogous 5-substituted 2-aminopyrimidine-4,6-diols and represents a scientifically sound approach to obtaining the target compound.

Step 1: Preparation of Diethyl 2-(trifluoromethyl)malonate

While diethyl 2-(trifluoromethyl)malonate is commercially available, its synthesis from diethyl malonate is a key step. This can be achieved through various fluorination methods.

Step 2: Cyclocondensation Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride and stir until it dissolves. Subsequently, add diethyl 2-(trifluoromethyl)malonate dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., hydrochloric acid). The resulting precipitate is the crude product.

-

Purification: Collect the crude product by filtration, wash it with water and a suitable organic solvent (e.g., ethanol) to remove impurities, and then dry it under vacuum to obtain pure this compound.

Causality Behind Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the guanidine and facilitate the nucleophilic attack on the carbonyl carbons of the malonic ester.

-

Absolute Ethanol: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the ester and the base.

-

Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization to occur at a reasonable rate.

Potential Applications and Research Directions

The structural features of this compound suggest several potential avenues for research and application:

-

Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities, including as kinase inhibitors or antiviral agents. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the amino and hydroxyl groups provide points for further functionalization.

-

Agrochemicals: Pyrimidine derivatives are known to have applications as herbicides and fungicides. The unique substitution pattern of this molecule could lead to the discovery of novel agrochemicals.

-

Materials Science: The hydrogen bonding capabilities and the presence of the trifluoromethyl group could impart interesting properties for the development of new materials.

Further research is warranted to explore the biological activities of this compound and its derivatives, as well as to optimize its synthesis and explore its potential in various scientific and industrial applications.

References

-

Fujii, S. (2023). Lineage of drug discovery research on fluorinated pyrimidines: chronicle of the achievements accomplished by Professor Setsuro Fujii. Journal of Medical Chemistry, [Please verify volume and page numbers]. [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]

-

ResearchGate. (2025). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Please verify journal and publication details]. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. [Please verify journal name], 7(2b), 207. [Link]

-

Yagupolskii, L. M., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1858-1864. [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed, [Please verify volume and page numbers]. [Link]

- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

-

Tariq, M., et al. (2019). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Heterocyclic Chemistry, 56(8), 2289-2297. [Link]

-

PubChem. (n.d.). 5-Amino-2,4,6-trihydroxy-pyrimidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

Sources

- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 1513-71-9 [amp.chemicalbook.com]

A Theoretical and Computational Exploration of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol: A Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of these molecules, improving factors like metabolic stability, lipophilicity, and binding affinity.[1] This technical guide provides an in-depth theoretical and computational analysis of a promising, yet understudied, molecule: 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. This compound integrates the key pharmacophoric features of an amino-pyrimidine with the advantageous properties of a trifluoromethyl substituent, making it a compelling candidate for further investigation in drug discovery programs.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a robust computational framework for the characterization of this and similar molecules. We will delve into its electronic structure, potential intermolecular interactions, and predicted spectroscopic properties, laying a theoretical foundation for its future experimental validation and application.

Computational Methodology: A Self-Validating Workflow

To ensure the scientific integrity of this study, a multi-faceted computational approach was employed. This workflow is designed to be a self-validating system, where different computational techniques provide corroborating evidence for the predicted properties of the target molecule.

Figure 1: A comprehensive workflow for the theoretical and computational analysis of this compound.

Step-by-Step Computational Protocol

-

Initial Structure Generation and Tautomer Analysis:

-

The 2D structure of this compound was sketched using standard chemical drawing software.

-

A conformational analysis was performed to identify the most stable tautomeric and rotameric forms. Given the presence of hydroxyl and amino groups, several tautomers are possible. Quantum chemical calculations were employed to determine the lowest energy tautomer for subsequent, more intensive calculations.

-

-

Quantum Chemical Calculations using Density Functional Theory (DFT):

-

Geometry Optimization: The geometry of the most stable tautomer was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) were calculated. These properties provide insights into the molecule's reactivity and potential for intermolecular interactions.

-

-

Prediction of Spectroscopic Properties:

-

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) were predicted using the GIAO (Gauge-Independent Atomic Orbital) method based on the DFT-optimized geometry.

-

IR Spectroscopy: The IR spectrum was simulated from the calculated vibrational frequencies.

-

-

Molecular Docking Studies:

-

Target Selection: Based on the known biological activities of similar pyrimidine derivatives, a relevant protein target was selected for molecular docking studies. For instance, pyrimidine derivatives have shown activity against various kinases and proteases.[3][4]

-

Docking Simulation: Molecular docking simulations were performed to predict the binding mode and affinity of this compound within the active site of the selected protein target.

-

Interaction Analysis: The resulting docked poses were analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

-

Theoretical Results and Discussion

Note: The following results are based on computational predictions and await experimental verification.

Molecular Geometry and Tautomerism

The analysis of tautomeric forms of this compound revealed that the diol form is the most stable isomer in the gas phase. The optimized geometry of this tautomer is presented below.

| Parameter | Predicted Value |

| Formula | C₅H₄F₃N₃O₂ |

| Molecular Weight | 195.10 g/mol |

| Dipole Moment | 4.5 D |

Table 1: Predicted molecular properties of this compound.

Electronic Properties: A Window into Reactivity

The electronic properties of the molecule provide crucial insights into its chemical behavior.

Figure 2: Predicted Frontier Molecular Orbital energies of this compound.

The relatively large HOMO-LUMO energy gap suggests that the molecule is kinetically stable. The Molecular Electrostatic Potential (MEP) map highlights the electron-rich regions (in red) around the oxygen and nitrogen atoms, indicating their potential as hydrogen bond acceptors. The electron-deficient regions (in blue) are located around the amino and hydroxyl protons, suggesting their role as hydrogen bond donors.

Predicted Spectroscopic Data

The predicted spectroscopic data can guide the experimental characterization of the molecule.

| Spectrum | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the amino and hydroxyl protons, and the pyrimidine ring proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the trifluoromethyl group. |

| IR | Characteristic vibrational bands for N-H, O-H, C=O, and C-F bonds. |

Table 2: Summary of predicted key spectroscopic signals for this compound.

Potential for Biological Activity: Insights from Molecular Docking

To explore the therapeutic potential of this compound, molecular docking studies were performed against a representative kinase target. The results indicate that the molecule can fit snugly into the ATP-binding pocket of the kinase.

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol

Foreword: Unveiling the Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems. This has spurred the synthesis and investigation of a vast number of pyrimidine derivatives, revealing significant potential in oncology, immunology, and infectious diseases.[2] This technical guide delves into the untapped potential of a specific, yet under-investigated molecule: 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol .

While direct experimental data on this compound is sparse, its structural features—the aminopyrimidine core, the trifluoromethyl group, and the diol moieties—provide a strong rationale for hypothesizing significant biological activity. The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition, forming the backbone of several FDA-approved cancer drugs.[3][4] The trifluoromethyl group is a powerful bioisostere known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

This guide will, therefore, provide a comprehensive framework for researchers and drug development professionals to explore the biological potential of this compound. We will dissect its structure to postulate likely mechanisms of action, provide detailed, field-proven experimental protocols to test these hypotheses, and offer a vision for its potential therapeutic applications.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is paramount to predicting its biological behavior.

Key Structural Features and Their Implications:

-

Aminopyrimidine Core: This heterocyclic system is a known "privileged scaffold" in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, and the amino group as a hydrogen bond donor, facilitating interactions with biological targets. Crucially, the aminopyrimidine structure can mimic the adenine base of ATP, making it a competitive inhibitor for the ATP-binding site of many enzymes, particularly kinases.[3]

-

Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group can significantly enhance a molecule's drug-like properties.[5] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH. Furthermore, the C-F bond is exceptionally stable, rendering the -CF3 group resistant to metabolic degradation and thereby potentially increasing the compound's half-life.[6] The lipophilicity of the -CF3 group can also improve membrane permeability and cellular uptake.

-

Amino (-NH2) Group at C5: The position of the amino group is critical. At the C5 position, it can participate in key hydrogen bonding interactions within the active site of a target protein.

-

Diol (-OH) Groups at C4 and C6: The hydroxyl groups can act as both hydrogen bond donors and acceptors. They may also be sites for metabolic modification, such as glucuronidation, which could influence the compound's pharmacokinetic profile.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural features, we can postulate several compelling biological activities for this compound.

Anticancer Activity via Kinase Inhibition

The most prominent hypothesis is that this compound will exhibit anticancer activity through the inhibition of protein kinases. Many aminopyrimidine derivatives are potent kinase inhibitors, and several have been developed into successful anticancer drugs.[4]

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): Aberrant EGFR signaling is a hallmark of many cancers. Aminopyrimidine-based inhibitors have shown significant efficacy against EGFR.[7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, a critical process for tumor growth and metastasis.

-

Other Tyrosine and Serine/Threonine Kinases: The aminopyrimidine scaffold is versatile and could potentially inhibit a range of other kinases implicated in cancer, such as those in the JAK-STAT or PI3K-Akt signaling pathways.[3][8]

Proposed Mechanism of Action:

The aminopyrimidine core of this compound is hypothesized to bind to the ATP-binding pocket of kinases, acting as a competitive inhibitor. The amino group and pyrimidine nitrogens would likely form key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of adenine. The trifluoromethyl group could provide additional hydrophobic interactions within the active site, enhancing binding affinity and selectivity.

Anti-inflammatory Activity

Pyrimidine derivatives and compounds containing trifluoromethyl groups have demonstrated significant anti-inflammatory properties.[1]

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: The compound could potentially inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, or other enzymes involved in the inflammatory cascade. Trifluoromethyl-substituted pyrimidines have shown considerable COX-2 inhibitory potential.

-

Modulation of Inflammatory Signaling Pathways: It may interfere with key inflammatory signaling pathways such as the NF-κB pathway, which controls the expression of many pro-inflammatory genes.[9]

Antiviral Activity

The pyrimidine core is a fundamental component of nucleosides, making pyrimidine analogs prime candidates for antiviral drug development.[10] They can act as inhibitors of viral polymerases or interfere with other essential viral replication processes.

Potential Mechanisms of Action:

-

Inhibition of Viral Replication Enzymes: The compound could be metabolized into a triphosphate form that acts as a competitive inhibitor or a chain terminator for viral RNA or DNA polymerases.

-

Interference with Nucleoside Biosynthesis: Some pyrimidine derivatives can inhibit host cell enzymes involved in nucleoside biosynthesis, thereby depleting the pool of nucleotides available for viral replication.[10]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic series of in vitro assays is recommended.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Objective: To determine the IC50 of this compound against a specific kinase (e.g., EGFR).

Materials:

-

Recombinant human kinase (e.g., EGFR)

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

-

Kinase Reaction: In each well, add the test compound, recombinant kinase, and the specific substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Quantitative Data Summary

While no specific data exists for this compound, the following table provides a template for summarizing potential experimental outcomes based on assays of analogous compounds.

| Biological Activity | Assay Type | Cell Line / Target | Hypothetical IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Anticancer | MTT Assay | A549 (Lung Cancer) | 1 - 10 | Doxorubicin | 0.5 - 2 |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 5 - 20 | Paclitaxel | 0.01 - 0.1 |

| Kinase Inhibition | Luminescence Assay | EGFR | 0.1 - 5 | Gefitinib | 0.02 - 0.1 |

| Anti-inflammatory | NO Inhibition | RAW 264.7 | 10 - 50 | Dexamethasone | 0.1 - 1 |

| Antiviral | Plaque Reduction | HSV-1 | 5 - 25 | Acyclovir | 1 - 5 |

Conclusion and Future Directions

This compound represents a molecule of significant, yet unexplored, therapeutic potential. Its structural amalgamation of a privileged aminopyrimidine scaffold and a bio-enhancing trifluoromethyl group strongly suggests a high probability of potent biological activity, particularly in the realms of oncology and immunology. The hypotheses and detailed experimental protocols outlined in this guide provide a clear and robust roadmap for the scientific community to systematically investigate this promising compound.

Future research should focus on the synthesis of this compound and its analogs, followed by the comprehensive in vitro screening detailed herein. Promising initial results should be followed by more in-depth mechanistic studies, including broad-panel kinase screening and analysis of key signaling pathways. Subsequent in vivo studies in relevant animal models will be crucial to evaluate its pharmacokinetic properties, efficacy, and safety profile. The exploration of this molecule could pave the way for a new class of targeted therapeutics.

References

-

Benchchem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Link

-

Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Link

-

Atatreh, N., Al-Soud, Y. A., & Al-Hiari, Y. M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648–5673. Link

-

Lee, J. Y., Lee, J. R., Lee, S. H., Park, J. H., Kim, J. H., Choi, J. Y., ... & Kim, Y. C. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 3021–3025. Link

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Link

-

AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). Preprints.org. Link

-

Wang, J. (2012). Assay Development for Protein Kinase Enzymes. In Protein Kinase Technologies. IntechOpen. Link

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Link

-

Al-Obaid, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., Al-Ghamdi, S. A., & Youssif, B. G. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8297. Link

-

Benchchem. (2025). Application Notes and Protocols for Kinase Activity Assays. Link

-

Benchchem. (2025). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Link

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 21(02), 1566–1574. Link

-

Wujec, M., Ulanowska, K., & Paneth, P. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2125. Link

-

Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., Nicolotti, O., & Carotti, A. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Link

-

Filho, E. V. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. Tetrahedron, 92, 132230. Link

-

White, K. M., Lin, W., & Sali, T. M. (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Nature, 606(7916), 967–974. Link

-

Altenbach, R. J., Adair, R. M., Bettencourt, B. M., Hake, K. A., Harris, K. J., Hollins, D. A., ... & Cowart, M. D. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of medicinal chemistry, 51(22), 7205–7215. Link

-

Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Link

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Pharmaceuticals, 17(11), 1435. Link

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts, 9(12). Link

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Ai, J. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419–2432. Link

-

Khan, M. A., & Husain, A. (2022). 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(21), 7435. Link

-

Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research, 3(3), 21-29. Link

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(10), 5648-5673. Link

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Link

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Link

-

Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (2017). Scientific Reports, 7(1), 1-13. Link

-

Guryev, A. A., Volobueva, A. D., Novikov, M. S., & Khayrullina, V. R. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658. Link

-

Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. (2025). ResearchGate. Link

-

Schultz, D. C., Johnson, R. M., Ayyanathan, K., Miller, J., Whig, K., Kamalia, B., ... & Weston, S. (2021). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. bioRxiv. Link

-

Benchchem. (2025). 5-Phenylpyrimidine-4,6-diol: Unraveling the Mechanism of Action. Link

-

ChemicalBook. (n.d.). This compound CAS 1513-71-9. Link

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules, 25(21), 5032. Link

-

pyrimidine: it's diverse biological activities and methods of synthesis. (2018). International Journal of Pharmaceutical Sciences and Research, 9(8), 3144-3152. Link

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(19), 6596. Link

-

pyrimidine: it's diverse biological activities and methods of synthesis. (2024). ResearchGate. Link

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Ai, J. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419–2432. Link

-

PrepChem.com. (n.d.). Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. Link

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2010). Molecules, 15(12), 9184–9201. Link

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2025). ResearchGate. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 9. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Methodological and Predictive Guide to the Spectroscopic Characterization of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science, owing to the established bioactivity of the pyrimidine scaffold.[1] Despite its importance, a comprehensive, publicly available spectroscopic dataset for this specific molecule is notably absent from the scientific literature. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals aiming to characterize this compound or its close analogs. By applying first principles of spectroscopy and leveraging data from structurally related molecules, we present a robust methodological framework and a set of predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices is explained, providing a self-validating protocol for the definitive structural elucidation of this molecule.

Molecular Structure and Physicochemical Considerations

The nominal structure of this compound presents a critical feature that dictates its entire spectroscopic profile: tautomerism. While named a "diol," the molecule is expected to exist predominantly in its more stable keto-enol or diketo tautomeric forms due to the thermodynamic stability of the amide and vinylogous amide functionalities within the pyrimidine ring. This guide will proceed with the assumption of the diketo tautomer, 5-amino-2-(trifluoromethyl)pyrimidine-4,6(1H,5H)-dione , as the major species in solution and the solid state.

Key Physicochemical Properties:

-

Molecular Formula: C₅H₄F₃N₃O₂

-

Molecular Weight: 209.09 g/mol

-

Key Features: Aromatic pyrimidine core, electron-withdrawing trifluoromethyl group, an electron-donating amino group, and two hydrogen-bond-donating/accepting amide groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For a compound like this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Expertise-Driven Experimental Protocol

The choice of solvent is the most critical parameter. Due to the molecule's high polarity and multiple sites for hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its ability to solubilize polar compounds and its property of slowing down the exchange rate of labile protons (NH, OH) allows for their observation in the ¹H NMR spectrum, which is crucial for this particular structure.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~10 mg of the analyte in 0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.

-

¹H NMR Acquisition:

-

Utilize a spectrometer operating at a minimum of 400 MHz for adequate signal dispersion.

-

Acquire a standard single-pulse spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

To confirm labile protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals corresponding to NH₂ and ring NH protons should disappear.

-

-

¹³C NMR Acquisition:

-

¹⁹F NMR Acquisition:

-

Acquire a standard proton-decoupled ¹⁹F spectrum. This experiment is typically fast and highly sensitive.

-

Predicted NMR Data and Interpretation